molecular formula C16H14O3 B191839 6-Methoxyflavanone CAS No. 3034-04-6

6-Methoxyflavanone

Cat. No. B191839
CAS RN: 3034-04-6
M. Wt: 254.28 g/mol
InChI Key: YURQMHCZHLMHIB-UHFFFAOYSA-N
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Description

6-Methoxyflavanone is a flavonoid that occurs naturally in medicinal plants . It has been reported to instigate neuroprotection by reversing cisplatin-induced hyperalgesia and allodynia . It is a member of flavonoids and an ether . It appears as white crystals .


Synthesis Analysis

6-Methoxyflavone has been isolated from Pimelea decora . The synthesis of 6-methoxyflavone from p-dihydroxybenzene has also been reported .


Molecular Structure Analysis

The molecular formula of 6-Methoxyflavanone is C16H14O3 . Its molecular weight is 254.28 g/mol . The IUPAC name is 6-methoxy-2-phenyl-2,3-dihydrochromen-4-one .


Physical And Chemical Properties Analysis

6-Methoxyflavanone has a melting point of 141-142°C . It is soluble in acetone . The compound has a molecular weight of 254.28 g/mol . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 2 rotatable bond count .

Scientific Research Applications

Interaction with Calf Thymus DNA

  • Scientific Field: Biochemistry
  • Summary of Application: The interaction of 6-Methoxyflavanone with calf thymus DNA was investigated .
  • Methods of Application: The study used absorption spectroscopy, fluorescence spectroscopy, and cyclic voltammetry in the presence and absence of β-cyclodextrin (β-CD) acting as a capping agent .
  • Results: The study found that the nature of the binding group was different for the 6-Methoxyflavanone-calf thymus DNA and 6-Methoxyflavanone-calf thymus DNA- β-CD systems .

Bitter Taste Receptor Blocker

  • Scientific Field: Food Science
  • Summary of Application: 6-Methoxyflavanones are known to mask bitter taste sensorially, and might act as bitter receptor antagonists .
  • Methods of Application: The study investigated the potential of 6-Methoxyflavanones to reduce activation of the bitter receptor hTAS2R39 by epicatechin gallate (ECG), one of the main bitter compounds occurring in green tea .
  • Results: Three 6-Methoxyflavanones showed inhibitory behavior towards the activation of hTAS2R39 by ECG .

Anxiolytic-like Effect

  • Scientific Field: Pharmacology
  • Summary of Application: 6-Methoxyflavanone exerted an anxiolytic-like effect in several tests conducted with mice .
  • Methods of Application: The study used mice to test the anxiolytic-like effect of 6-Methoxyflavanone .
  • Results: The study found that 6-Methoxyflavanone showed an anxiolytic-like effect .

GABA-A Receptor Enhancer

  • Scientific Field: Neuropharmacology
  • Summary of Application: 6-Methoxyflavanone is an orally active flavonoid compound that has anxiolytic properties .
  • Methods of Application: The compound targets unique sites on GABA-A receptors, different from traditional benzodiazepines .
  • Results: 6-Methoxyflavanone can be used to study anxiety disorders and readily crosses the blood-brain barrier (BBB) .

Internal Standard for Polyphenolic Content Analysis

  • Scientific Field: Analytical Chemistry
  • Summary of Application: 6-Methoxyflavanone may be employed as an internal standard for the analysis of polyphenolic content of in-vitro-cultured chestnut shoots .
  • Methods of Application: The compound is used for the separation of phenolic compounds in the apricot tissue by HPLC .
  • Results: The study did not provide specific results or outcomes .

Positive Modulator at Human Recombinant GABA A Receptors

  • Scientific Field: Molecular Pharmacology
  • Summary of Application: 6-Methoxyflavanone acts as a flumazenil-insensitive positive modulator at human recombinant GABA A receptors .
  • Methods of Application: The study was conducted using human recombinant GABA A receptors expressed in X. laevis oocytes .
  • Results: 6-Methoxyflavanone and 6-methoxyflavone were found to be more active in terms of both potency and efficacy than 6 .

Antioxidant Activity

  • Scientific Field: Biochemistry
  • Summary of Application: 6-Methoxyflavanone has been studied for its antioxidant activity .
  • Methods of Application: The antioxidant activity was evaluated using various in vitro assays .
  • Results: 6-Methoxyflavanone showed significant antioxidant activity, suggesting its potential use in preventing diseases related to oxidative stress .

Anti-Inflammatory Activity

  • Scientific Field: Pharmacology
  • Summary of Application: 6-Methoxyflavanone has been investigated for its anti-inflammatory properties .
  • Methods of Application: The anti-inflammatory activity was assessed using various cell-based assays .
  • Results: The study found that 6-Methoxyflavanone exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines .

Neuroprotective Activity

  • Scientific Field: Neurology
  • Summary of Application: 6-Methoxyflavanone has been explored for its neuroprotective effects .
  • Methods of Application: The neuroprotective activity was evaluated using neuron-like cells under conditions of oxidative stress .
  • Results: 6-Methoxyflavanone was found to protect the cells from oxidative damage, suggesting its potential use in the treatment of neurodegenerative diseases .

properties

IUPAC Name

6-methoxy-2-phenyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURQMHCZHLMHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyflavanone

CAS RN

3034-04-6
Record name 6-Methoxyflavanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3034-04-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
613
Citations
S Akbar, F Subhan, N Karim, M Shahid… - Biomedicine & …, 2016 - Elsevier
… Flavonoids have selective affinity for GABA receptors and 6-methoxyflavanone (6-MeOF) is a positive allosteric modulator of GABA responses at human recombinant GABA A receptors. …
Number of citations: 45 www.sciencedirect.com
BJ Hall, N Karim, M Chebib, GAR Johnston… - Neurochemical …, 2014 - Springer
… ], however the neuropharmacological properties of 6-methoxyflavanone have not previously been reported. We now report the actions of 6-methoxyflavanone and 6-methoxyflavone on …
Number of citations: 27 link.springer.com
S Akbar, F Subhan, N Karim, U Aman, S Ullah… - European journal of …, 2017 - Elsevier
… In this study, 6-methoxyflavanone (6-MeOF), a positive allosteric modulator of γ-amino butyric acid (GABA) responses at human recombinant GABA A receptors, was evaluated for its …
Number of citations: 20 www.sciencedirect.com
S Akbar, F Subhan, M Shahid, A Wadood… - European Journal of …, 2020 - Elsevier
… The COX inhibitory assay showed a strong antagonistic proclivity of 6-methoxyflavanone for both COX-1 and COX-2 enzymes. The 6-methoxyflavanone showed an IC 50 value of 2.94 …
Number of citations: 27 www.sciencedirect.com
S Yousuf, I Enoch - Chemical Papers, 2012 - degruyter.com
… at the analysis of (i) the inclusion complexation of 6-methoxyflavanone (6MF, 6-methoxy-2- … the complex and (ii) the interaction of 6-methoxyflavanone and ctDNA with and without β-CD. …
Number of citations: 33 www.degruyter.com
AH Chen, WB Kuo, CW Chen - Journal of the Chinese …, 2004 - Wiley Online Library
… (7) easily afforded two hydrodimers of rac-6,6²-dimethoxy-2,2²-biflavanone (8a) and meso-6,6²-dimethoxy-2,2²-biflavanone (8b) and one reductive product of 6-methoxyflavanone (9) by …
Number of citations: 13 onlinelibrary.wiley.com
WSU Roland, RJ Gouka, H Gruppen, M Driesse… - PloS one, 2014 - journals.plos.org
… -6-methoxyflavanone (6), and 6-methoxyflavanone (11) towards hTAS2R39 were investigated using both ways of compound addition. The compound 4′-fluoro-6-methoxyflavanone (6) …
Number of citations: 107 journals.plos.org
E Kostrzewa-Susłow, M Dymarska, A Białońska… - Journal of Molecular …, 2014 - Elsevier
… Biotransformation of 6-methoxyflavanone proceeds in an analogous way, only with this … (either the ester of 6-hydroxyflavanone or 6-methoxyflavanone) we obtain enantiopure either (−)-(…
Number of citations: 18 www.sciencedirect.com
Y MIYAICHI, Y IMOTO, T TOMIMORI… - Chemical and …, 1988 - jstage.jst.go.jp
… -6-methoxyflavanone 2 ’-0-fi-D-(2-O-feruloy1)g1ucopyranoside, (2S )-5,7,2 ',5 ’-tetrahydroxy6-methoxyflavanone … (2S)-5,7,2’,5’-tetrahydroxy-6methoxyflavanone 2'-0-[3-D-(2-0-vanilloy1)…
Number of citations: 50 www.jstage.jst.go.jp
SC Ng, TT Ong, P Fu, CB Ching - Journal of Chromatography A, 2002 - Elsevier
… HPLC Chromatograms of 5-methoxyflavanone, 6-methoxyflavanone, 7-methoxyflavanone, on CSP-ME at constant flow rate of 0.5 ml/min, detection wavelength of 254 nm and under …
Number of citations: 90 www.sciencedirect.com

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